![molecular formula C8H14O B3004496 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol CAS No. 306934-53-2](/img/structure/B3004496.png)

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

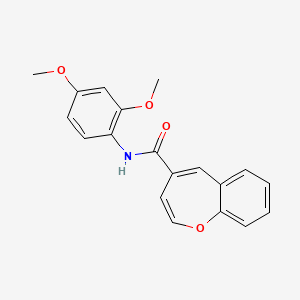

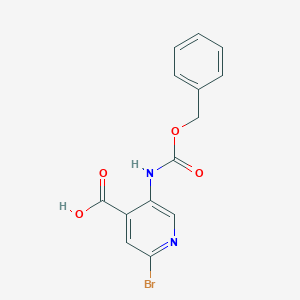

2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Enzymatic Process Development

A vital chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes, is derived from a similar compound, as demonstrated by Guo et al. (2017). They developed an enzymatic process using a ketoreductase (KRED) KR-01, achieving high conversion rates and product purity. This process exemplifies green and environmentally sound biocatalysis, with potential for industrial applications (Guo et al., 2017).

Controlled Release of Bioactives

Incorporating a compound similar to 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol into chitosan films with β-cyclodextrin, Zarandona et al. (2020) developed a system for controlled release of bioactives. This approach addressed issues like volatility and stability, which are relevant for compounds with similar structures (Zarandona et al., 2020).

Intramolecular Interaction Studies

Ōki et al. (1969) studied intramolecular interactions in compounds like this compound. Their research on cyclopropylcarbinol and related compounds provides insights into the interactions between hydroxyl groups and cyclopropane rings, relevant for understanding the chemical behavior of this compound (Ōki et al., 1969).

Ring Opening Studies under Phase-transfer Conditions

Sydnes et al. (2005) explored the ring opening of similar 2-alkyl-1,1,2-tribromocyclopropanes under phase-transfer conditions. This research, focusing on reaction pathways and product mixtures, sheds light on the chemical transformations of cyclopropyl-containing compounds (Sydnes et al., 2005).

Lipase Catalyzed Kinetic Resolution

Jacobsen et al. (2013) conducted a study on halogenated cyclopropane derivatives, which involved lipase-catalyzed kinetic resolution. Their work on enantiopure alcohols and esters has implications for the synthesis and separation of similar cyclopropyl-containing compounds (Jacobsen et al., 2013).

Ethanol's Influence on Plant Physiology

Research by Heins and Blakely (1980) demonstrated how ethanol affects ethylene biosynthesis and flower senescence in plants like carnations. This study is relevant for understanding how ethanol, a component of the compound , interacts with plant physiological processes (Heins & Blakely, 1980).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol involves the reduction of a ketone intermediate using a chiral catalyst.", "Starting Materials": [ "Cyclopropane", "Ethylene oxide", "Sodium hydride", "2-butanone", "Chiral catalyst" ], "Reaction": [ "Cyclopropane is reacted with ethylene oxide in the presence of sodium hydride to form 2-cyclopropylethanol.", "2-cyclopropylethanol is then reacted with 2-butanone to form the ketone intermediate.", "The ketone intermediate is then reduced using a chiral catalyst to form 2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol." ] } | |

CAS番号 |

306934-53-2 |

分子式 |

C8H14O |

分子量 |

126.20 g/mol |

IUPAC名 |

2-[(1R,2R)-2-cyclopropylcyclopropyl]ethanol |

InChI |

InChI=1S/C8H14O/c9-4-3-7-5-8(7)6-1-2-6/h6-9H,1-5H2/t7-,8+/m0/s1 |

InChIキー |

AEHUKHLOHKICDC-JGVFFNPUSA-N |

異性体SMILES |

C1CC1[C@H]2C[C@@H]2CCO |

SMILES |

C1CC1C2CC2CCO |

正規SMILES |

C1CC1C2CC2CCO |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)

![N-Boc-2(S)-2-amino-3-{1-[(2,4,6-trimethylphenyl)sulfonyl]-1H-indol-3-yl}propanal](/img/structure/B3004419.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004422.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)

![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)

![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)